![molecular formula C13H18N4 B13902765 2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine](/img/structure/B13902765.png)
2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an aminomethyl group attached to a phenyl ring, which is further connected to an imidazole ring substituted with a propan-2-yl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process. Additionally, industrial methods may incorporate environmentally friendly practices to reduce waste and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives .
Aplicaciones Científicas De Investigación
2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions
Mecanismo De Acción
The mechanism of action of 2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various cellular responses. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exerting anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(aminomethyl)phenyl)methanol
- 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline
- 1,3,5-tris[(4-(substituted-aminomethyl)phenyl)methyl]benzene
Uniqueness
Compared to similar compounds, 2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine stands out due to its unique combination of functional groups and structural features.
Propiedades
Fórmula molecular |
C13H18N4 |
|---|---|
Peso molecular |
230.31 g/mol |
Nombre IUPAC |
2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine |
InChI |
InChI=1S/C13H18N4/c1-8(2)11-12(15)17-13(16-11)10-5-3-9(7-14)4-6-10/h3-6,8H,7,14-15H2,1-2H3,(H,16,17) |
Clave InChI |
FDAHMJOGOSYQAN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(N=C(N1)C2=CC=C(C=C2)CN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


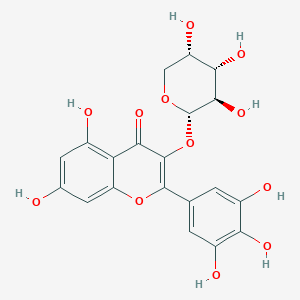

![6-(1-Cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13902713.png)
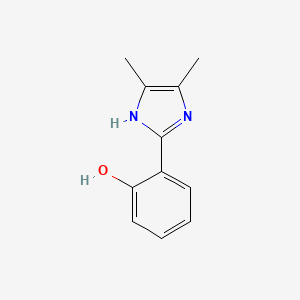
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aR,6bS,8S,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13902719.png)
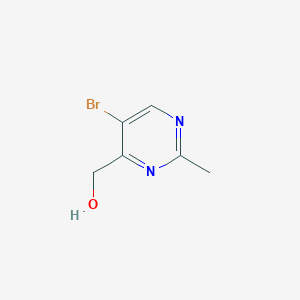
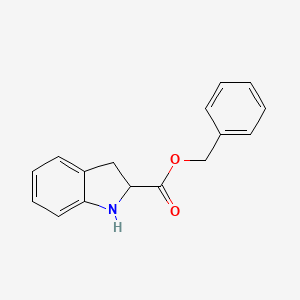
![6-[1-[2-[(1-Ethoxy-1-oxopentan-2-yl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13902732.png)
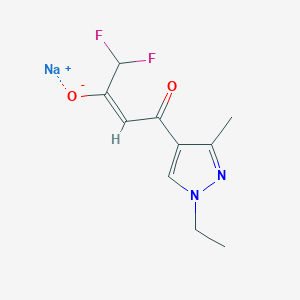
![3,6-Dimethoxy-2-[2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-propan-2-yl-2,5-dihydropyrazine](/img/structure/B13902760.png)
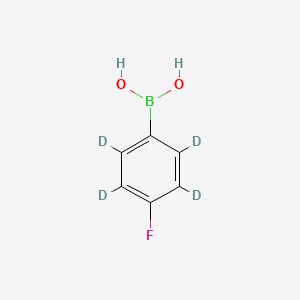
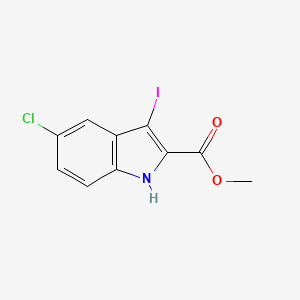
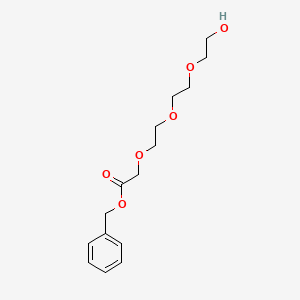
![1-[3-[(1R)-1-aminoethyl]-2-fluoro-phenyl]-1,1-difluoro-2-methyl-propan-2-ol;hydrochloride](/img/structure/B13902775.png)
